molecular formula C9H9NO3 B119843 Hippuric acid CAS No. 495-69-2

Hippuric acid

Cat. No.: B119843
CAS No.: 495-69-2
M. Wt: 179.17 g/mol
InChI Key: QIAFMBKCNZACKA-UHFFFAOYSA-N
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Description

Hippuric acid, also known as benzamidoacetic acid, is a carboxylic acid and organic compound found in the urine of herbivorous animals. The name is derived from the Greek words “hippos” (horse) and “ouron” (urine). It is formed from the combination of benzoic acid and glycine. Levels of this compound rise with the consumption of phenolic compounds found in fruit juice, tea, and wine .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Hot Caustic Alkalis: Used for hydrolysis.

    Nitrous Acid: Used for conversion to benzoyl glycolic acid.

    Hydrazine: Used for the formation of hippuryl hydrazine.

Major Products:

    Benzoic Acid and Glycine: From hydrolysis.

    Benzoyl Glycolic Acid: From reaction with nitrous acid.

    Hippuryl Hydrazine: From reaction with hydrazine.

Mechanism of Action

Target of Action

Hippuric acid is a metabolite resulting from the hepatic glycine conjugation of benzoic acid (BA) or from the gut bacterial metabolism of phenylalanine . It is a normal component of urine and is typically increased with increased consumption of phenolic compounds .

Mode of Action

This compound is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may be formed from the essential amino acid phenylalanine through at least two pathways .

Biochemical Pathways

Phenylalanine undergoes biotransformation to form an alpha-keto acid, phenylpyruvic acid, which can tautomerize to a reactive enol . The benzylic carbon is reactive which undergoes peroxidation followed by the competing pathways to either react with the alpha carbon subsequently form an dioxetanol intermediate followed by formation of oxalic acid and benzaldehyde, or, peroxidation can react with the carboxyl group to form an alpha-keto-beta-peroxylactone intermediate followed by formation of carbon monoxide, carbon dioxide, and benzaldehyde . Alternatively, under certain conditions, phenylpyruvic acid may undergo a redox mechanism, such as Iron (II) donating an electron, to directly release carbon dioxide, followed by carbon monoxide, for the formation of a stable toluene radical which is resolved by an antioxidant such as ascorbate .

Pharmacokinetics

It is known that the acid portions of methenamine salts (this compound, mandelic acid) have some nonspecific antibacterial activity and may enhance the liberation of formaldehyde from methenamine in vivo by maintaining urinary acidity . This compound may accumulate with severe renal impairment .

Result of Action

At high concentrations, this compound may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 (NRF2) transcription factor, which is responsible for the expression of antioxidant enzymes . It can also induce massive mitochondrial reactive oxygen species (ROS) production and synthesis of miR-92a, a mediator involved in atherosclerosis related to chronic kidney disease (CKD) .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the levels of this compound rise with the consumption of phenolic compounds such as in fruit juice, tea, and wine . The phenols are first converted to benzoic acid, and then to this compound and excreted in urine . High concentrations of this compound may also indicate a toluene intoxication . This compound is at the crossroads between diet, gut microbiota, liver, and kidney function .

Biochemical Analysis

Biochemical Properties

Biochemically, hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may be formed from the essential amino acid phenylalanine through at least two pathways .

Cellular Effects

At high concentrations, this compound may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 (NRF2) transcription factor, which is responsible for the expression of antioxidant enzymes . It can also induce massive mitochondrial reactive oxygen species (ROS) production and synthesis of miR-92a, a mediator involved in atherosclerosis related to chronic kidney disease (CKD) .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of benzoic acid to benzoyl CoA, an acylating agent . This is followed by the formation of this compound from the essential amino acid phenylalanine through at least two pathways . These pathways involve the biotransformation of phenylalanine to form an alpha-keto acid, phenylpyruvic acid, which can tautomerize to a reactive enol .

Temporal Effects in Laboratory Settings

It is known that the excretion of this compound tends to increase with aging . Subjects with chronic kidney disease exhibit reduced this compound clearance, with this compound retention that may exert toxic effects on the circulation, brain, and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . This compound may also be formed from the essential amino acid phenylalanine through at least two pathways .

Transport and Distribution

It is known that it is formed in the liver, intestine, and kidneys , suggesting that it may be transported and distributed within these organs.

Subcellular Localization

Given that it is formed in the liver, intestine, and kidneys , it is likely that it is localized within the cells of these organs.

Comparison with Similar Compounds

Properties

IUPAC Name

2-benzamidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFMBKCNZACKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Record name hippuric acid
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Related CAS

532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt)
Record name Hippuric acid
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DSSTOX Substance ID

DTXSID9046073
Record name Hippuric acid
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Molecular Weight

179.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
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Solubility

3.75 mg/mL
Record name Hippuric acid
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Vapor Pressure

0.00000076 [mmHg]
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CAS No.

495-69-2
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Melting Point

187 - 191 °C
Record name Hippuric acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

LiOH.H2O (73 mg, 1.74 mmol) was added to a solution of benzoylamino-acetic acid ethyl ester (90 mg, 0.43 mmol) in a mixture of MeOH (5 mL), THF (2 mL) and H2O (2 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford benzoylamino-acetic acid in 77% yield. LC-MS purity: 92%
Name
LiOH.H2O
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
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2 mL
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
Name
Hipp Asp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Hipp Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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